molecular formula C10H14N2S2 B14410153 Propanedinitrile, [bis(propylthio)methylene]- CAS No. 80596-43-6

Propanedinitrile, [bis(propylthio)methylene]-

Cat. No.: B14410153
CAS No.: 80596-43-6
M. Wt: 226.4 g/mol
InChI Key: GXIFTUBPMSVODB-UHFFFAOYSA-N
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Description

Propanedinitrile, [bis(propylthio)methylene]- is an organic compound with the molecular formula C10H14N2S2. This compound is characterized by the presence of two nitrile groups and two propylthio groups attached to a methylene bridge. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [bis(propylthio)methylene]- typically involves the reaction of malononitrile with propylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Propanedinitrile, [bis(propylthio)methylene]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [bis(propylthio)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The propylthio groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedinitrile, [bis(propylthio)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [bis(propylthio)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the propylthio groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.

    Vinylidene cyanide: Contains a nitrile group attached to a vinylidene group.

    1,1-Dicyanoethylene: Similar structure with two nitrile groups attached to an ethylene bridge.

Uniqueness

Propanedinitrile, [bis(propylthio)methylene]- is unique due to the presence of both nitrile and propylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

80596-43-6

Molecular Formula

C10H14N2S2

Molecular Weight

226.4 g/mol

IUPAC Name

2-[bis(propylsulfanyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H14N2S2/c1-3-5-13-10(14-6-4-2)9(7-11)8-12/h3-6H2,1-2H3

InChI Key

GXIFTUBPMSVODB-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=C(C#N)C#N)SCCC

Origin of Product

United States

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